molecular formula C20H17ClN2O5S B12740796 2,7-Diphenyl-3-methoxy-5-methylthiazolo(3,2-a)pyrimidin-4-ium perchlorate CAS No. 87126-08-7

2,7-Diphenyl-3-methoxy-5-methylthiazolo(3,2-a)pyrimidin-4-ium perchlorate

Cat. No.: B12740796
CAS No.: 87126-08-7
M. Wt: 432.9 g/mol
InChI Key: OKFOONBQOXNLKA-UHFFFAOYSA-M
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Description

2,7-Diphenyl-3-methoxy-5-methylthiazolo(3,2-a)pyrimidin-4-ium perchlorate is a heterocyclic compound with a complex structure that includes a thiazolo[3,2-a]pyrimidine core. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Diphenyl-3-methoxy-5-methylthiazolo(3,2-a)pyrimidin-4-ium perchlorate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 6-substituted-2-thiouracils with substituted phenacyl halides to form S-alkylated derivatives. These derivatives undergo intramolecular cyclization to yield the thiazolo[3,2-a]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,7-Diphenyl-3-methoxy-5-methylthiazolo(3,2-a)pyrimidin-4-ium perchlorate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives .

Mechanism of Action

The mechanism of action of 2,7-Diphenyl-3-methoxy-5-methylthiazolo(3,2-a)pyrimidin-4-ium perchlorate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may act as an antagonist to certain receptors or inhibit the activity of enzymes involved in bacterial cell wall synthesis .

Properties

CAS No.

87126-08-7

Molecular Formula

C20H17ClN2O5S

Molecular Weight

432.9 g/mol

IUPAC Name

3-methoxy-5-methyl-2,7-diphenyl-[1,3]thiazolo[3,2-a]pyrimidin-4-ium;perchlorate

InChI

InChI=1S/C20H17N2OS.ClHO4/c1-14-13-17(15-9-5-3-6-10-15)21-20-22(14)19(23-2)18(24-20)16-11-7-4-8-12-16;2-1(3,4)5/h3-13H,1-2H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

OKFOONBQOXNLKA-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=NC2=[N+]1C(=C(S2)C3=CC=CC=C3)OC)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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